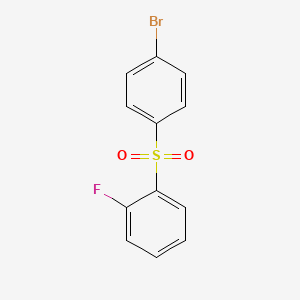

1-((4-Bromophenyl)sulfonyl)-2-fluorobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-((4-Bromophenyl)sulfonyl)-2-fluorobenzene is an organic compound that features both bromine and fluorine atoms attached to a benzene ring, along with a sulfonyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Bromophenyl)sulfonyl)-2-fluorobenzene typically involves the sulfonylation of 2-fluorobenzene with 4-bromobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonylated product. The reaction conditions often include refluxing in an organic solvent like dichloromethane or toluene to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

1-((4-Bromophenyl)sulfonyl)-2-fluorobenzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The presence of the bromine and sulfonyl groups makes the compound susceptible to electrophilic aromatic substitution reactions. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The sulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst such as iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).

Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea (NH2CSNH2) in polar solvents like dimethylformamide (DMF).

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of the original compound.

Nucleophilic Substitution: Products include substituted benzene derivatives with nucleophiles replacing the fluorine atom.

Oxidation and Reduction: Products include sulfonic acids or sulfides, depending on the reaction conditions.

Aplicaciones Científicas De Investigación

The compound 1-((4-Bromophenyl)sulfonyl)-2-fluorobenzene is a significant chemical in various scientific research applications, particularly in medicinal chemistry and materials science. This article explores its applications, supported by comprehensive data tables and documented case studies.

Medicinal Chemistry

The compound has been studied for its potential as an anticancer agent. Its structural features allow it to interact with biological targets effectively.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of various bromophenol derivatives, including those similar to This compound , against multiple cancer cell lines (A549, HeLa, etc.) using the MTT assay. The results indicated promising activity, suggesting that modifications on the bromophenyl and sulfonyl groups could enhance efficacy against cancer cells .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Induction of apoptosis |

| HeLa | 12 | Inhibition of proliferation |

Synthesis of Novel Compounds

The compound serves as an intermediate in synthesizing other biologically active molecules. Its sulfonamide group is particularly useful in constructing complex organic frameworks.

Synthesis Example

A synthetic pathway involving This compound has been reported where it acts as a precursor to various arylsulfonamide derivatives, which exhibit significant biological activities .

Material Science

In materials science, compounds with sulfonyl groups are utilized for developing polymers with enhanced thermal stability and mechanical properties.

Application in Polymer Chemistry

Research indicates that incorporating This compound into polymer matrices can improve their electrical conductivity and thermal resistance, making them suitable for electronic applications .

Safety and Toxicity Considerations

Toxicological assessments reveal that while the compound exhibits biological activity, it also necessitates careful handling due to potential toxicity. Provisional peer-reviewed toxicity values suggest that exposure limits should be established to ensure safety during laboratory use .

Mecanismo De Acción

The mechanism of action of 1-((4-Bromophenyl)sulfonyl)-2-fluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The bromine and fluorine atoms can also participate in halogen bonding, further stabilizing the compound’s interaction with its target.

Comparación Con Compuestos Similares

Similar Compounds

4-Bromobenzenesulfonyl Chloride: This compound is similar in structure but lacks the fluorine atom. It is used as an activating agent in organic synthesis.

2-Fluorobenzenesulfonyl Chloride: This compound is similar but lacks the bromine atom. It is also used in organic synthesis and as an intermediate in the production of pharmaceuticals.

Uniqueness

1-((4-Bromophenyl)sulfonyl)-2-fluorobenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties

Actividad Biológica

1-((4-Bromophenyl)sulfonyl)-2-fluorobenzene is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a sulfonyl group linked to a fluorinated aromatic system, which is significant for its reactivity and interaction with biological targets. The presence of bromine and fluorine atoms enhances its pharmacological profile by influencing lipophilicity and electronic properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonyl moiety is known to facilitate binding to active sites of target proteins, potentially inhibiting their function. This inhibition can lead to various biological effects, including:

- Enzyme Inhibition : Compounds with sulfonamide structures often exhibit inhibitory effects on carbonic anhydrase and other sulfonamide-sensitive enzymes.

- Antimicrobial Activity : The compound's structure suggests potential efficacy against bacterial strains, particularly through interference with bacterial metabolism.

Structure-Activity Relationship (SAR)

Research has shown that modifications to the chemical structure can significantly impact the biological activity of sulfonamide derivatives. For instance, studies indicate that:

- Bromine Substitution : The presence of bromine at the para position enhances antiproliferative activity in cancer cell lines. For example, compounds with para-bromo substitutions have shown IC50 values as low as 3.2 nM against certain cancer cell lines .

- Fluorine Influence : The introduction of fluorine enhances the lipophilicity and metabolic stability of the compound, which is crucial for its bioavailability and therapeutic effectiveness.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential applications of this compound:

- Anticancer Activity : A study evaluating various arylsulfonamide derivatives demonstrated that compounds with similar structures exhibit significant cytotoxic effects against colon cancer cell lines. For instance, analogs showed IC50 values ranging from 3 nM to over 100 nM depending on their substitution patterns .

- Antimicrobial Efficacy : Another study highlighted the antibacterial properties of fluoroaryl compounds, indicating that modifications like fluorination improve activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds ranged from 16 µM to 128 µM .

Table 1: Structure-Activity Relationship Data for Sulfonamide Derivatives

| Compound | Substitution | IC50 (nM) | Activity Type |

|---|---|---|---|

| Compound A | Para-Br | 3.2 | Antiproliferative |

| Compound B | Para-Cl | 12 | Antiproliferative |

| Compound C | Meta-F | 25 | Antimicrobial |

| Compound D | Ortho-Br | 9.1 | Antiproliferative |

Table 2: Minimum Inhibitory Concentrations (MIC) for Fluoroaryl Compounds

| Compound | MIC (µM) | MBC (µM) |

|---|---|---|

| MA-1156 | 16 | 16 |

| MA-1115 | 32 | 32 |

| MA-1116 | 64 | 128 |

| MA-1113 | 128 | Not Detected |

Propiedades

IUPAC Name |

1-(4-bromophenyl)sulfonyl-2-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrFO2S/c13-9-5-7-10(8-6-9)17(15,16)12-4-2-1-3-11(12)14/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJVFKYMLGAXHSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.